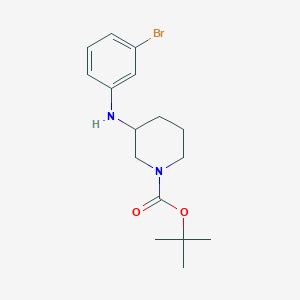

1-Boc-3-(3-bromo-phenylamino)-piperidine

Description

Overview of Piperidine (B6355638) Derivatives in Contemporary Chemical Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged structure in the realm of pharmaceuticals and chemical synthesis. researchgate.netnih.gov Its derivatives are integral components in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub The prevalence of the piperidine scaffold stems from its ability to impart favorable pharmacokinetic properties to a molecule, such as enhanced metabolic stability, membrane permeability, and specific receptor binding capabilities. researchgate.net

In synthetic chemistry, piperidines serve as versatile building blocks. mdpi.com Their three-dimensional, sp³-hybridized structure allows for the creation of stereochemically complex molecules. The synthesis of substituted piperidines is a major focus of organic chemistry, with numerous methods developed for their construction, most commonly through the hydrogenation or reduction of pyridine (B92270) precursors. nih.gov The ability to functionalize the piperidine ring at various positions allows chemists to fine-tune the biological activity and physical properties of the resulting compounds, making it a cornerstone for drug discovery and development. encyclopedia.pubmdpi.com

Strategic Importance of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amine Synthesis and Chemical Orthogonality

Amines are highly nucleophilic and basic functional groups, often requiring protection during multi-step synthetic sequences to prevent unwanted side reactions. chemistrysteps.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, converting them into less reactive carbamates. chemistrysteps.comtotal-synthesis.com This protection is robust and stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov

A key advantage of the Boc group is its facile removal under mild acidic conditions, typically using reagents like trifluoroacetic acid (TFA). chemistrysteps.com This cleavage proceeds through a stable tertiary carbocation, releasing gaseous isobutene and carbon dioxide, which drives the reaction to completion. chemistrysteps.com This specific lability under acidic conditions makes the Boc group "orthogonal" to other common protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis). total-synthesis.com This orthogonality is a cornerstone of modern synthetic strategy, particularly in solid-phase peptide synthesis, as it allows for the selective deprotection of one amine in the presence of others, enabling precise and controlled molecular construction. organic-chemistry.org

Significance of Halogenated Phenyl Moieties in Organic Transformations and Scaffold Design

The incorporation of a halogen, such as bromine, onto a phenyl ring is a powerful tool in organic synthesis. The bromo-substituent serves as a versatile synthetic handle, most notably for transition metal-catalyzed cross-coupling reactions. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination utilize aryl bromides as electrophilic partners to form new carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the elaboration of simple aryl bromides into complex, highly functionalized scaffolds.

Beyond its role as a reactive site, the bromo group can also influence a molecule's physical and biological properties. It can enhance crystallinity, which is beneficial for the purification of synthetic intermediates. labinsights.nl Furthermore, the introduction of a halogen can modulate the electronic properties and lipophilicity of a molecule, potentially improving its binding affinity to biological targets and its metabolic stability. researchgate.net In some cases, the bromo group itself can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and receptor binding.

Current Research Landscape and Unaddressed Questions Pertaining to 1-Boc-3-(3-bromo-phenylamino)-piperidine

This compound (CAS No: 887584-15-8) is primarily recognized as a synthetic intermediate or building block. molecularinfo.com Its value lies in the combination of the three functional motifs discussed above. The Boc-protected piperidine nitrogen allows for reactions to be carried out on other parts of the molecule without affecting the secondary amine of the piperidine ring itself. The secondary amine linking the piperidine and the bromophenyl group provides a point for further functionalization or can be a key part of a final pharmacophore. The 3-bromophenyl group is primed for cross-coupling reactions, enabling the introduction of a wide variety of substituents at this position.

While this compound is commercially available and listed in chemical supplier catalogs, detailed studies focusing specifically on its synthesis, reactivity, and applications are not abundant in peer-reviewed literature. It is often cited in the context of building larger, more complex molecules. For instance, analogous structures like 1-Boc-4-(4-bromo-phenylamino)-piperidine are used as pharmaceutical intermediates. chemicalbook.com The synthesis of such compounds typically involves a Buchwald-Hartwig amination or similar cross-coupling reaction between a Boc-protected aminopiperidine and a dihalobenzene.

Unaddressed questions revolve around the systematic exploration of its reactivity profile. For example, a comparative study of its efficacy in various cross-coupling reactions versus its 4-bromo or 2-bromo-substituted analogs could provide valuable insights for synthetic chemists. Furthermore, the generation and characterization of a library of compounds derived from this compound, followed by screening for biological activity, could uncover novel therapeutic leads. The development of more efficient, scalable, and greener synthetic routes to this intermediate also remains an area for potential research, moving beyond standard laboratory preparations to methods suitable for industrial production. google.com

Data Tables

Table 1: Physicochemical Properties of this compound (Note: Data is compiled from available chemical supplier information and may not be experimentally verified in peer-reviewed literature.)

| Property | Value | Source |

| CAS Number | 887584-15-8 | molecularinfo.com |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | molecularinfo.com |

| Molecular Weight | 355.27 g/mol | molecularinfo.com |

| IUPAC Name | tert-butyl 3-[(3-bromophenyl)amino]piperidine-1-carboxylate | - |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(3-bromoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-5-8-14(11-19)18-13-7-4-6-12(17)10-13/h4,6-7,10,14,18H,5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYRSMAAZQQJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723079 | |

| Record name | tert-Butyl 3-(3-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-15-8 | |

| Record name | 1,1-Dimethylethyl 3-[(3-bromophenyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887584-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(3-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Synthetic Methodologies for 1 Boc 3 3 Bromo Phenylamino Piperidine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for the Piperidine (B6355638) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Boc-3-(3-bromo-phenylamino)-piperidine, the primary disconnections are:

C-N Aryl Bond: The bond between the piperidine ring (at C-3) and the 3-bromophenylamino group. This suggests a late-stage coupling reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution, between a 3-amino-piperidine derivative and a 3-bromo-halobenzene or similar electrophile.

N-Boc Bond: The carbamate (B1207046) bond of the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen. This disconnection points to a protection step involving a piperidine precursor and di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.comnumberanalytics.com The strategic timing of this protection is crucial to prevent unwanted side reactions at the piperidine nitrogen. numberanalytics.com

Piperidine Ring Bonds: The C-C and C-N bonds that form the heterocyclic ring itself. This leads back to acyclic precursors that can be cyclized to form the piperidine scaffold. Key strategies here involve intramolecular reactions of linear chains containing both a nucleophile and an electrophile.

This analysis highlights three key building blocks: a suitable acyclic precursor for the piperidine ring, a source for the 3-amino group, and 3-bromoaniline (B18343). The synthesis can proceed by first forming a 3-aminopiperidine scaffold, followed by N-protection and finally arylation, or by other sequences depending on the chosen strategy.

Synthesis of Substituted Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals. acs.org Its synthesis has been extensively studied, leading to a variety of robust methods for constructing the substituted scaffold required for this compound.

The formation of the piperidine ring is most commonly achieved through the cyclization of a linear precursor. Several powerful methods have been developed to accomplish this transformation efficiently.

Intramolecular Cyclization: This is a major route for piperidine synthesis, involving the ring closure of a molecule containing both a nucleophilic amine and an electrophilic center. nih.gov Methods include metal-catalyzed cyclizations, electrophilic cyclization, and aza-Michael reactions. acs.orgnih.gov For instance, N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, can produce various cyclic amines, including piperidines, in excellent yields. organic-chemistry.org Another approach involves the cyclization of amino alcohols using thionyl chloride, which bypasses the need for traditional protection-activation-cyclization-deprotection sequences. organic-chemistry.org

Radical Cyclization: Radical-mediated reactions offer a powerful alternative for ring formation. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov More recently, photoredox catalysis has been employed for the construction of spirocyclic piperidines from linear aryl halide precursors, operating under mild conditions without the need for toxic reagents or precious metals. nih.gov

Diels-Alder Reaction: The hetero-Diels-Alder reaction, a [4+2] cycloaddition, provides a convergent route to substituted dehydropiperidines, which can then be reduced to the corresponding piperidines. researchgate.net For example, a four-component reaction involving an aldehyde, LiHMDS, propionyl chloride, and a dienophile can generate complex piperidone scaffolds. researchgate.net

Hydrogenation/Reduction of Pyridines: The reduction of substituted pyridine (B92270) rings is a fundamental method for accessing piperidine derivatives. nih.gov This can be achieved through catalytic hydrogenation using catalysts like platinum oxide or via chemical reduction. youtube.com

Interactive Table 1: Comparison of Cyclization Strategies for Piperidine Synthesis

| Cyclization Type | Catalyst/Reagent | Key Features | Source(s) |

|---|---|---|---|

| Intramolecular (from diols) | Cp*Ir complex | Good to excellent yields for 5, 6, and 7-membered rings. | organic-chemistry.org |

| Intramolecular (from amino alcohols) | SOCl₂ | One-pot synthesis, avoids multi-step sequences. | organic-chemistry.org |

| Radical Cyclization (from amino-aldehydes) | Cobalt(II) catalyst | Effective for piperidines and pyrrolidones. | nih.gov |

| Radical Hydroarylation | Organic photoredox catalyst | Mild conditions, metal-free, forms spirocyclic piperidines. | nih.gov |

| Diels-Alder (hetero) | LiHMDS / various | Convergent, builds complexity quickly. | researchgate.net |

| Pyridine Reduction | Catalytic Hydrogenation (e.g., PtO₂) | A classical and widely used method. | youtube.com |

Introducing the amino group at the C-3 position with stereochemical control is critical for synthesizing enantiomerically pure final products. Several advanced methods address this challenge.

One prominent approach starts from readily available chiral precursors like L-glutamic acid. researchgate.net A multi-step synthesis transforms L-glutamic acid into a diol, which is then converted to a ditosylate. Cyclization with various amines yields enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. researchgate.net

Enzymatic methods offer high stereoselectivity under mild conditions. rsc.org A one-pot cascade reaction using a galactose oxidase (GOase) variant and an imine reductase (IRED) can convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine with high enantiopurity. rsc.org Similarly, the use of transaminases allows for the stereoselective conversion of a nitrogen-protected 3-piperidone into the corresponding (R)-3-aminopiperidine derivative. google.comacs.org

Other chemical methods include the reduction of chiral 3-aminopiperidin-2-one (B154931) hydrochloride with reagents like lithium aluminum hydride to yield (R)-3-aminopiperidine. wipo.intgoogle.com

Introduction of the Boc Protecting Group at the Piperidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and its straightforward removal under acidic conditions. fishersci.co.ukwikipedia.org Its introduction is typically achieved by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O). nih.gov

In a molecule with multiple nucleophilic sites, such as 3-aminopiperidine, chemoselectivity is paramount. The goal is to protect the piperidine nitrogen without affecting the 3-amino group. Several factors influence this selectivity:

Basicity and Steric Hindrance: The secondary amine of the piperidine ring is generally more basic and less sterically hindered than a primary amino group at the 3-position, often allowing for selective reaction at the ring nitrogen. numberanalytics.com

Reaction Conditions: Careful selection of base and solvent can enhance selectivity. Mild bases like sodium bicarbonate are often used. numberanalytics.comnih.gov Solvent-free strategies using ionic liquid catalysts have also been shown to be highly efficient and selective for N-Boc formation. researchgate.net

Substrate Control: If the 3-amino group is already part of an amide or is otherwise deactivated, the piperidine nitrogen becomes the primary site for Boc protection. Alternatively, one can start with a precursor like 3-hydroxypiperidine, protect the nitrogen with a Boc group, and then convert the hydroxyl group into an amine in subsequent steps. google.comchemicalbook.com

Optimizing the conditions for Boc protection is crucial for maximizing yield and minimizing side products. numberanalytics.com Key parameters include the choice of base, solvent, temperature, and reaction time.

The reaction is commonly performed using Boc₂O in the presence of a base. numberanalytics.com Common bases include triethylamine (B128534) (Et₃N), 4-dimethylaminopyridine (B28879) (DMAP), sodium bicarbonate (NaHCO₃), and sodium hydroxide (B78521) (NaOH). numberanalytics.comnumberanalytics.comfishersci.co.uk Solvents can range from dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to aqueous or biphasic systems. numberanalytics.comfishersci.co.uk The use of DMAP can serve as a catalyst, particularly for less reactive amines. numberanalytics.com Protocols using protic ionic liquids as catalysts have been developed, offering rapid, mild, and solvent-free conditions with excellent yields and functional group tolerance. researchgate.net

Interactive Table 2: Optimization of Boc Protection Reaction Conditions

| Reagent/Catalyst | Base | Solvent | Temperature | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Boc₂O | Et₃N, Pyridine | DCM, THF | Room Temp | Standard, widely applicable conditions. | numberanalytics.com |

| Boc₂O | NaHCO₃ | THF/H₂O | 25 °C | Mild conditions, excellent yields for piperidine carboxylic acids. | nih.gov |

| Boc₂O | NaOH | Chloroform/Water | Reflux | Biphasic system, effective for general amine protection. | fishersci.co.uk |

| Boc₂O | Imidazolium trifluoroacetate (B77799) (PIL) | Solvent-free | Room Temp | Rapid, high yield, environmentally benign, catalyst is recyclable. | researchgate.net |

Palladium-Catalyzed C-N Cross-Coupling Reactions for Phenylamino (B1219803) Moiety Installation

The formation of the C-N bond between the piperidine ring and the bromophenyl group is a pivotal step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions have become the gold standard for this type of transformation due to their high efficiency, generality, and tolerance of various functional groups. acs.org These reactions facilitate the coupling of an amine with an aryl halide or pseudohalide. acs.org In the context of synthesizing the target compound, this involves the reaction between 1-Boc-3-aminopiperidine and an appropriate 3-bromophenylating agent, such as 1,3-dibromobenzene (B47543).

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for constructing C-N bonds. libretexts.org It has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. acs.orgnumberanalytics.com The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, a suitable ligand, and a base. cmu.edunih.gov For the synthesis of this compound, the key reactants are 1-Boc-3-aminopiperidine and 1,3-dibromobenzene.

A typical reaction setup includes a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), a bulky, electron-rich phosphine (B1218219) ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). nih.gov The reaction is generally conducted in an inert solvent like toluene (B28343) under an argon or nitrogen atmosphere to prevent catalyst deactivation. nih.gov The choice of these components is critical for achieving high yields and selectivity. rsc.org

Table 1: Representative Buchwald-Hartwig Reaction Conditions

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 1,3-dibromobenzene | Source of the bromophenyl group |

| Amine | 1-Boc-3-aminopiperidine | Piperidine building block |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst precursor |

| Ligand | XPhos, BINAP | Stabilizes and activates the catalyst |

| Base | NaOtBu or LHMDS | Promotes the reaction by deprotonating the amine |

| Solvent | Toluene or Dioxane | Provides a medium for the reaction |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst |

| Temperature | 80-120 °C | Provides energy for the reaction to proceed |

This table presents a generalized set of conditions; specific optimizations are often necessary for different substrate combinations. nih.gov

The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst and ligand. cmu.edunih.gov For the reaction between 1-Boc-3-aminopiperidine and 1,3-dibromobenzene, a key challenge is achieving selective mono-amination, avoiding the formation of the di-substituted by-product. acs.org The development of new ligands and catalysts is an ongoing effort to enhance reaction efficiency and selectivity. numberanalytics.com

Catalyst Systems: Precatalysts, which are stable, air- and moisture-insensitive palladium complexes that are readily activated under the reaction conditions, are often preferred in modern applications. nih.gov

Ligand Selection: The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity, and sterically controls the approach of the reactants. nih.gov Bulky, electron-rich phosphine ligands are particularly effective. cmu.edunih.gov

Biaryl Phosphine Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and JohnPhos (2-(Di-tert-butylphosphino)biphenyl) are widely used due to their effectiveness in promoting the coupling of a broad range of substrates. cmu.edunih.govrsc.org

Josiphos-type Ligands: This class of ferrocene-based ligands has also demonstrated high activity and selectivity in C-N cross-coupling reactions, particularly for challenging substrates. nih.gov

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful alternative to phosphines, offering high stability and catalytic activity. rsc.org

The optimization process involves screening various combinations of ligands, palladium sources, bases, and solvents to find the ideal conditions that maximize the yield of this compound while minimizing side reactions. nih.gov

Table 2: Common Ligands for Buchwald-Hartwig Amination

| Ligand | Class | Key Features |

|---|---|---|

| XPhos | Biaryl Monophosphine | Highly active for a wide range of C-N couplings, including those involving aryl chlorides. nih.gov |

| JohnPhos | Biaryl Monophosphine | Effective for room-temperature aminations of aryl bromides and chlorides. cmu.edunih.gov |

| (R)-BINAP | Biaryl Diphosphine | Chiral ligand, often used in asymmetric catalysis, but also effective in general C-N couplings. rsc.org |

| RuPhos | Biaryl Monophosphine | Particularly effective for the coupling of primary and secondary amines. nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

After the synthesis, rigorous purification is necessary to isolate this compound in a highly pure form. This involves removing unreacted starting materials, the palladium catalyst, ligand residues, and any by-products.

Workup: The initial step usually involves quenching the reaction and partitioning the mixture between an organic solvent (like ethyl acetate) and an aqueous solution. The organic layer is then washed, dried, and concentrated. beilstein-journals.org

Chromatography: Column chromatography using silica (B1680970) gel is the most common method for purification. A solvent gradient, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is used to separate the components based on their polarity. acs.org

Crystallization: If the purified compound is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to further enhance its purity. acs.org

Characterization: The identity and purity of the final product are confirmed through various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Green Chemistry Principles and Sustainable Synthesis Approaches (e.g., Flow Chemistry, Electrosynthesis)

Applying green chemistry principles to the synthesis of pharmaceutical intermediates is crucial for minimizing environmental impact. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. rsc.orgacs.org For the Buchwald-Hartwig amination, a flow process can lead to higher yields and purity in shorter reaction times. rsc.orgvapourtec.com The formation of insoluble salts, however, can present a challenge in flow systems. rsc.org

Electrosynthesis: Electrosynthesis uses electricity to drive chemical reactions, potentially reducing the need for chemical reagents. researchgate.net Nickel-catalyzed electrochemical C-N cross-couplings have been developed, offering a more sustainable alternative to some palladium-catalyzed processes. nih.govnih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Boc 3 3 Bromo Phenylamino Piperidine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of a newly synthesized compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula. For 1-Boc-3-(3-bromo-phenylamino)-piperidine, this technique would be used to confirm the expected elemental composition of C₁₆H₂₃BrN₂O₂. The measured mass-to-charge ratio (m/z) would be compared to the theoretical value, with a minimal mass error (typically in the parts-per-million range) confirming the molecular formula.

| Parameter | Expected Value for C₁₆H₂₃BrN₂O₂ |

| Molecular Weight | 371.27 g/mol |

| Exact Mass | 370.0946 u |

This table represents theoretical values. Experimental HRMS data would provide a measured exact mass for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, would be necessary to assign all the atoms and determine the connectivity and stereochemistry of this compound.

Proton NMR (¹H NMR) provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the 3-bromophenyl ring, the protons of the piperidine (B6355638) ring, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) would indicate the electronic environment of the protons, while the coupling constants (J) would reveal the connectivity between adjacent, non-equivalent protons.

| Proton Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| Boc group (-C(CH₃)₃) | ~1.4-1.5 | Singlet (s) |

| Piperidine ring protons | ~1.5-4.0 | Multiplets (m) |

| Aromatic protons (3-bromophenyl) | ~6.5-7.5 | Multiplets (m) |

| Amine proton (-NH-) | Variable | Broad singlet (br s) |

This table provides expected ranges and multiplicities based on typical values for similar structures.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, carbonyl) and its local electronic environment.

| Carbon Environment | Expected Chemical Shift Range (ppm) |

| Boc group (-C (CH₃)₃) | ~28 |

| Boc group (C =O) | ~155 |

| Piperidine ring carbons | ~25-55 |

| Aromatic carbons (3-bromophenyl) | ~110-145 |

| Boc group (-OC (CH₃)₃) | ~80 |

This table provides expected ranges based on typical values for similar structures.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the molecule's connectivity and relative stereochemistry.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the piperidine and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the different fragments of the molecule (e.g., connecting the piperidine ring to the 3-bromophenylamino group and the Boc group).

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which is critical for determining the relative stereochemistry of the substituents on the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the carbamate (B1207046) (Boc group), the C-N bonds, and the aromatic C-H and C=C bonds. The positions and shapes of these bands can also provide some insights into the molecule's conformation.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (secondary amine) | ~3300-3500 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C-H stretch (aromatic) | ~3000-3100 |

| C=O stretch (carbamate) | ~1680-1700 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-Br stretch | ~500-600 |

This table provides expected absorption ranges for the key functional groups.

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry (if chiral)

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the 3-position of the piperidine ring. This would definitively establish the R or S configuration of the molecule. The resulting crystal structure would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Chiral Analysis Methods (e.g., Chiral HPLC, Optical Rotation) for Enantiomeric Purity Assessment (if applicable)

The presence of a stereocenter at the C3 position of the piperidine ring in this compound gives rise to the existence of two enantiomers, the (R)- and (S)-forms. The differential pharmacological and toxicological profiles often exhibited by enantiomers of a chiral drug or intermediate necessitate the development of robust analytical methods for their separation and the determination of enantiomeric purity. eijppr.com For this compound, chiral High-Performance Liquid Chromatography (HPLC) and optical rotation are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. csfarmacie.cz The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). libretexts.org These CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. nih.gov

For compounds structurally related to this compound, such as other Boc-protected aminopiperidines, polysaccharide-based CSPs are widely used and have shown excellent chiral recognition capabilities. rsc.orgsigmaaldrich.com These phases, often derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can engage in a variety of interactions including hydrogen bonding, dipole-dipole, and π-π interactions to achieve separation. eijppr.com

Due to the absence of a strong chromophore in the native molecule that absorbs at higher wavelengths, pre-column derivatization can sometimes be employed to enhance UV detection and improve separation. nih.gov However, the phenylamino (B1219803) moiety in the target compound may provide sufficient UV absorbance for direct analysis.

Interactive Data Table: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Value |

| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical) |

| Typical Resolution (Rs) | > 2.0 |

Optical Rotation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org This phenomenon, also known as circular birefringence, arises from the differential interaction of left and right-circularly polarized light with a chiral molecule. yale.edu The measurement of optical rotation is performed using a polarimeter. wikipedia.org

For a given chiral compound, the two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. wikipedia.org The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions of temperature, wavelength (typically the sodium D-line at 589 nm), and solvent.

The enantiomeric excess (e.e.) of a non-racemic mixture can be determined by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

While the specific rotation value for the enantiomers of this compound has not been reported, this technique remains a valuable tool for a rapid assessment of enantiomeric purity, especially in a production setting once a reference value for the pure enantiomer has been established. nih.gov

Chemical Transformations and Derivatization Reactions of 1 Boc 3 3 Bromo Phenylamino Piperidine

Deprotection Strategies for the Boc Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Its removal from the 1-Boc-3-(3-bromo-phenylamino)-piperidine core unmasks the secondary amine of the piperidine (B6355638) ring, making it available for subsequent functionalization.

The most common method for Boc group removal is acidolysis. nih.gov Strong acids are typically employed to cleave the tert-butyl carbamate (B1207046), releasing the free amine, isobutylene, and carbon dioxide.

Common Acidic Conditions: Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are standard reagents for this transformation. The reaction is typically performed in a suitable organic solvent.

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is frequently used. peptide.com The concentration can be varied, but a common protocol involves using 50% TFA in DCM. peptide.com The reaction is usually rapid, often completing within an hour at room temperature.

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is another effective reagent. This method can be advantageous as it often yields the hydrochloride salt of the deprotected amine, which can be easier to handle and purify than the free base.

Minimizing Side Reactions: During acid-mediated deprotection, the cleavage of the Boc group generates a reactive tert-butyl cation. sigmaaldrich.com This electrophilic species can lead to unwanted side reactions, particularly alkylation of nucleophilic residues within the molecule or solvent. While this compound itself lacks highly susceptible groups like tryptophan or methionine found in peptides, the use of "scavengers" is a standard precaution to ensure a clean reaction. sigmaaldrich.comresearchgate.net

Common scavengers are added to the cleavage cocktail to trap the generated carbocations.

| Scavenger | Purpose | Typical Concentration |

| Triisopropylsilane (TIS) | A highly effective carbocation scavenger. | 1-5% |

| Anisole | An aromatic scavenger that can be alkylated by the tert-butyl cation. | 2-5% |

| Water | Can act as a scavenger and helps in the hydrolysis of some side products. | 2-5% |

A typical cleavage mixture for robust deprotection might consist of 95% TFA, 2.5% water, and 2.5% TIS. sigmaaldrich.com Following cleavage, neutralization with a base like diisopropylethylamine (DIPEA) in DCM is performed to obtain the free amine. peptide.com

While strong acid cleavage is prevalent, certain synthetic strategies require orthogonal deprotection schemes where the Boc group must be removed without affecting other acid-sensitive groups. In such cases, alternative methods can be employed.

Lewis Acid-Mediated Deprotection: Certain Lewis acids can catalyze the cleavage of the Boc group under milder conditions than strong Brønsted acids. For instance, ferric chloride (FeCl₃) has been reported as an environmentally friendly and cost-effective Lewis acid for Boc deprotection in solution and on solid support. researchgate.net This method offers an alternative that may be compatible with substrates sensitive to TFA or HCl. researchgate.net

Thermal Deprotection: Although less common, Boc groups can be removed by heating, though the required temperatures are often high and can lead to decomposition of the target molecule. This method is generally not preferred for complex molecules.

Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring is a key site for introducing molecular complexity. As an aryl bromide, it is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions and can also participate in metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aryl bromide position. nih.govbeilstein-journals.org These reactions are fundamental in medicinal chemistry for building biaryl systems, introducing alkynes, and creating substituted alkenes. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or boronic ester) to form a new carbon-carbon bond. libretexts.org It is one of the most widely used methods for synthesizing biaryl compounds. organic-chemistry.orgharvard.edu The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org

Typical Conditions:

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst that facilitates the reaction cycle. nih.govorganic-chemistry.org |

| Ligand | PPh₃, PCy₃, SPhos, DPEphos | Stabilizes the palladium center and influences reactivity. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the boronic acid for transmetalation. nih.govorganic-chemistry.org |

| Solvent | Dioxane/Water, Toluene (B28343), DMF | Solubilizes reactants and facilitates the reaction. |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov Copper-free versions have also been developed. libretexts.org

Typical Conditions:

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. nih.gov |

| Base | Et₃N, DIPEA | Acts as a base and often as a solvent. |

| Solvent | THF, DMF | To dissolve the reactants. |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for vinylation. beilstein-journals.orgnih.gov The reaction involves a palladium catalyst and a base to regenerate the active catalyst. nih.gov Adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can improve yields. nih.gov

Typical Conditions:

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precatalyst. beilstein-journals.org |

| Ligand | PPh₃, P(o-tolyl)₃ | To stabilize the palladium catalyst. |

| Base | Et₃N, K₂CO₃ | Neutralizes the HBr formed during the reaction. |

| Solvent | DMF, Acetonitrile (B52724) | A polar aprotic solvent is typically used. |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally difficult because the phenyl ring is not activated by strong electron-withdrawing groups. Such reactions typically require harsh conditions of high temperature and pressure, which may not be compatible with the Boc-protected piperidine moiety. However, copper-catalyzed methods, such as the Ullmann condensation, can facilitate the coupling of aryl halides with nucleophiles like amines, alcohols, and thiols under more manageable conditions, although these often still require elevated temperatures.

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org This transformation is particularly useful for aryl bromides, converting them into nucleophilic reagents that can react with a wide range of electrophiles. tcnj.edu

Lithium-Halogen Exchange: Treating the aryl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C) can result in the exchange of the bromine atom for lithium. tcnj.eduharvard.edu The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles.

Reaction Sequence:

Exchange: this compound + n-BuLi → 1-Boc-3-(3-lithiated-phenylamino)-piperidine

Quenching with Electrophile (E+): The aryllithium intermediate reacts with an electrophile (e.g., CO₂, aldehydes, ketones, alkyl halides) to form a new functional group at the 3-position of the phenyl ring. rsc.org

This method provides a powerful route for introducing functional groups that are not easily accessible through cross-coupling reactions, such as carboxylic acids (by quenching with CO₂) or hydroxymethyl groups (by quenching with formaldehyde). The low temperatures are crucial to prevent side reactions, such as attack on the Boc group's carbonyl. tcnj.edu

Reactivity of the Secondary Amine (Phenylamino) Nitrogen

The nitrogen atom of the 3-bromophenylamino group is a key site for derivatization. Its nucleophilicity allows for a range of reactions, including the formation of new carbon-nitrogen and sulfur-nitrogen bonds, enabling the synthesis of diverse compound libraries for various research applications.

The secondary amine of this compound can be readily alkylated or acylated to introduce a variety of substituents. These reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity.

Alkylation: N-alkylation can be achieved using various alkyl halides (e.g., iodides, bromides) in the presence of a suitable base. Common conditions involve bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). For instance, reaction with an alkyl bromide in the presence of Cs₂CO₃ at elevated temperatures can yield the corresponding N-alkylated product. Another effective method is the use of an electrogenerated acetonitrile anion, which acts as a strong base to deprotonate the amine, followed by the addition of an alkylating agent.

Acylation: Acylation introduces an acyl group, forming a tertiary amide. This is typically accomplished by reacting the parent compound with an acyl chloride or acid anhydride. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. These reactions are generally high-yielding and proceed under mild conditions.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents & Conditions | Product Type |

| Alkylation | Alkyl bromide, NaH, DMF, Room Temp. | tert-butyl 3-((3-bromophenyl)(alkyl)amino)piperidine-1-carboxylate |

| Acylation | Acyl chloride, Triethylamine, CH₂Cl₂, 0 °C to RT | tert-butyl 3-(N-(3-bromophenyl)acetamido)piperidine-1-carboxylate |

Further diversification of the phenylamino (B1219803) nitrogen can be achieved by forming urea (B33335), carbamate, or sulfonamide linkages. These functional groups are prevalent in biologically active molecules.

Urea Derivatives: The synthesis of urea derivatives typically involves the reaction of the secondary amine with an isocyanate (R-N=C=O). This addition reaction is generally efficient and proceeds without the need for a catalyst, affording N,N'-disubstituted ureas. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, followed by the addition of another amine to form the urea bond molport.com.

Carbamate Derivatives: Carbamate formation can be achieved by reacting the amine with a chloroformate, such as phenyl chloroformate, in the presence of a base like pyridine. Another approach involves the reaction with a dicarbonate (B1257347), like di-tert-butyl dicarbonate (Boc₂O), although this is less common for an already substituted amine. Modern methods also allow for the synthesis of carbamates directly from Boc-protected amines and alcohols, utilizing reagents that facilitate in-situ isocyanate formation researchgate.netmdpi.com.

Sulfonamide Derivatives: Sulfonamides are readily prepared by reacting the phenylamino nitrogen with a sulfonyl chloride (R-SO₂Cl) nih.gov. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid produced. This reaction is robust and applicable to a wide range of sulfonyl chlorides, yielding stable sulfonamide products nih.govgoogle.com.

The following table outlines representative synthetic routes to these derivatives.

| Derivative | Reagents & Conditions | General Product Structure |

| Urea | Alkyl/Aryl Isocyanate, CH₂Cl₂, Room Temp. | Aromatic Urea Derivative |

| Carbamate | Phenyl Chloroformate, Pyridine, DMF, 5 °C | Aromatic Carbamate Derivative |

| Sulfonamide | Aryl Sulfonyl Chloride, Pyridine, CH₂Cl₂, Room Temp. | Aromatic Sulfonamide Derivative |

Transformations at the Piperidine Nitrogen (Post-Boc Removal)

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a protecting group that can be selectively removed under acidic conditions. This deprotection unmasks a secondary amine, opening up a new site for chemical modification.

Standard deprotection protocols involve treating the compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate (B1210297) nih.govsigmaaldrich.comgoogle.com. The reaction is typically rapid and clean, yielding the corresponding ammonium (B1175870) salt of 3-(3-bromo-phenylamino)-piperidine.

Once deprotected, the secondary nitrogen of the piperidine ring can undergo a variety of transformations, including:

N-Alkylation: Reaction with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine researchgate.net.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling with aryl halides.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides .

These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationships of piperidine-containing scaffolds.

Theoretical and Computational Investigations of 1 Boc 3 3 Bromo Phenylamino Piperidine

Conformational Analysis and Energy Landscapes

The spatial arrangement of atoms, or conformation, of 1-Boc-3-(3-bromo-phenylamino)-piperidine is crucial in determining its physical properties and reactivity. The piperidine (B6355638) ring can adopt several conformations, with the chair form being generally the most stable. However, the presence of substituents can influence the preference for other forms, such as twist-boat conformations.

To comprehensively explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable tools. These methods employ classical force fields to rapidly calculate the potential energy of different atomic arrangements, allowing for the efficient sampling of a multitude of possible conformations.

MD simulations, in particular, can model the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational flexibility at a given temperature. These simulations can reveal the energy barriers between different conformations and the relative populations of various conformational states. For this compound, key conformational variables include the chair and boat forms of the piperidine ring, the axial versus equatorial orientation of the 3-bromo-phenylamino group, and the rotational freedom around the C-N and C-C bonds of the side chain. Due to the partial double bond character of the N-Boc group, a pseudoallylic strain can arise, which often favors an axial orientation for adjacent substituents to minimize steric repulsion. nih.gov

Table 1: Illustrative Conformational Energy Profile from Molecular Mechanics

| Conformer | Piperidine Ring Conformation | 3-(3-bromo-phenylamino) Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.0 |

| 2 | Chair | Axial | 1.5 |

| 3 | Twist-Boat | - | 5.8 |

For a more accurate determination of the geometries and relative stabilities of the most plausible conformers identified through MM and MD, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy. nih.govnih.gov Semi-empirical methods can also be utilized for initial, less computationally intensive assessments.

These calculations can optimize the geometry of each conformer to find the lowest energy structure and provide precise bond lengths, bond angles, and dihedral angles. The relative energies of the conformers can then be calculated with high accuracy, allowing for the determination of the most stable, or ground-state, conformation. For instance, DFT calculations on similar N-acylpiperidines have shown that the energy difference between chair and twist-boat conformations can be significant, with the chair form being more favorable. nih.gov The substitution pattern on the piperidine ring is a key determinant of the preferred conformation. nih.govresearchgate.net

Table 2: Hypothetical Relative Stabilities of this compound Conformers from DFT Calculations

| Conformer | Method/Basis Set | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Chair (Equatorial) | B3LYP/6-31G(d) | 0.00 |

| Chair (Axial) | B3LYP/6-31G(d) | +1.25 |

| Twist-Boat | B3LYP/6-31G(d) | +5.50 |

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons within this compound dictates its reactivity. Computational methods can provide a detailed picture of the electronic structure, highlighting regions of high or low electron density and predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromo-phenylamino moiety, specifically the nitrogen atom and the aromatic ring. The LUMO, on the other hand, is likely to be distributed over the brominated aromatic ring. The precise energies and distributions can be calculated using DFT. chemrxiv.orgnih.gov

Table 3: Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.8 | 3-bromo-phenylamino group |

| LUMO | -1.2 | Bromophenyl ring |

| HOMO-LUMO Gap | 4.6 | - |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.orgavogadro.cc Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral potential. youtube.com

For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the Boc group and the nitrogen of the phenylamino (B1219803) group, making these sites nucleophilic. A positive potential might be observed around the hydrogen atom of the N-H group and, to a lesser extent, on the carbon atom attached to the bromine, indicating electrophilic character. walisongo.ac.id

Reaction Mechanism Elucidation for Synthesis and Derivatization Steps

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent derivatization of this compound. A highly probable synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction would involve the coupling of a 1-Boc-3-aminopiperidine derivative with a 1,3-dihalobenzene or 3-bromoaniline (B18343).

Computational studies, particularly with DFT, can model the entire catalytic cycle of the Buchwald-Hartwig reaction. acs.orgnih.gov This includes the key steps of:

Oxidative Addition: The aryl halide (e.g., 1,3-dibromobenzene) adds to the Pd(0) catalyst.

Amine Coordination and Deprotonation: The amine (1-Boc-3-aminopiperidine) coordinates to the palladium center, followed by deprotonation with a base.

Reductive Elimination: The C-N bond is formed, yielding the product, this compound, and regenerating the Pd(0) catalyst. wikipedia.org

By calculating the energy profiles of these steps, including the transition state energies, researchers can understand the rate-determining step and the factors that influence the reaction's efficiency and selectivity. nih.gov This knowledge can be used to optimize reaction conditions for both the initial synthesis and any subsequent derivatization reactions of the title compound.

Transition State Modeling and Energy Barriers

Transition state modeling is a critical computational tool for understanding the kinetics and mechanisms of chemical reactions. It involves locating the transition state structure—the highest energy point along a reaction coordinate—and calculating its energy relative to the reactants. This energy difference is the activation energy barrier, a key determinant of the reaction rate.

Table 1: Illustrative Energy Barriers for Reactions of Related Piperidine Derivatives

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Asymmetric Deprotonation | N-Boc-piperidine | DFT | Higher than N-Boc-pyrrolidine | nih.gov |

| Conformational Isomerization | 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine | DFT | 0.8 (Axial-Equatorial) |

This table is illustrative and uses data from related compounds to demonstrate the type of information obtained from transition state modeling.

Reaction Coordinate Calculations

Reaction coordinate calculations map the energetic pathway of a chemical transformation, from reactants to products, passing through the transition state. These calculations provide a detailed view of the geometric and electronic changes that occur during a reaction.

For a molecule like this compound, reaction coordinate calculations could be applied to various transformations, such as N-deprotection (removal of the Boc group) or nucleophilic aromatic substitution on the bromophenyl ring. For instance, in the deprotonation of N-Boc-piperidine, the reaction coordinate would trace the path of the proton being transferred from the piperidine ring to the base. nih.gov The calculations would show the breaking of the C-H bond and the formation of the new bond with the base, along with the associated energy changes at each step.

Ligand-Receptor Interaction Modeling and Molecular Docking Studies (focus on theoretical binding to protein targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not prominently published, research on analogous piperidine-based compounds highlights their potential as ligands for various protein targets, such as sigma receptors. rsc.orgnih.gov In these studies, the piperidine scaffold is often a key structural element for interaction with the receptor's binding pocket.

A hypothetical docking study of this compound would involve:

Preparation of the Ligand Structure: Building a 3D model of the compound and optimizing its geometry.

Selection of a Protein Target: Identifying a biologically relevant receptor. For instance, derivatives of this compound could be explored as inhibitors of kinases or other enzymes implicated in disease.

Docking Simulation: Using software to place the ligand into the active site of the protein and score the different binding poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, etc.).

The results of such a study would predict the binding affinity and the specific amino acid residues involved in the interaction. For example, studies on similar molecules have shown that the piperidine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can engage in pi-stacking interactions with aromatic residues in the protein's active site. rsc.org

Table 2: Predicted Interactions from a Hypothetical Docking Study

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bonding | Phenylamino NH, Boc-carbonyl oxygen | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Phenyl ring, Boc-tert-butyl group | Leu, Val, Ile, Phe |

| Halogen Bonding | Bromo substituent | Electron-rich atoms (e.g., backbone carbonyls) |

This table is a hypothetical representation of potential interactions and is not based on published data for the specific compound.

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

By calculating the electronic structure of this compound, typically using Density Functional Theory (DFT), it is possible to predict its ¹H and ¹³C NMR spectra. The predicted chemical shifts can then be compared to experimental data to aid in signal assignment. Similarly, the vibrational frequencies can be calculated to generate a theoretical IR spectrum, which can help in identifying characteristic functional group vibrations. Although specific predicted spectra for this compound are not available in the cited literature, the methodology is standard in computational chemistry. epa.gov

Applications in Advanced Chemical Research and Mechanistic Biological Probes

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive sites within 1-Boc-3-(3-bromo-phenylamino)-piperidine, namely the secondary amine, the bromine-substituted aromatic ring, and the piperidine (B6355638) nitrogen upon deprotection, allows for its elaboration into more complex molecular architectures. This has been particularly exploited in the synthesis of kinase inhibitors.

While direct synthesis of natural product analogs starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in various natural alkaloids and other biologically active natural products. The piperidine ring is a common feature in many alkaloids, and the bromo-phenylamino group can serve as a handle for cross-coupling reactions to introduce moieties that mimic the substructures of natural products. The development of synthetic routes to natural product analogs often involves the use of such versatile building blocks to explore structure-activity relationships and improve pharmacological properties.

The chemical reactivity of this compound makes it a valuable starting material for the construction of novel heterocyclic systems. The bromine atom can be readily functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce diverse substituents and build more complex ring systems. Furthermore, the piperidine ring can undergo various transformations, including ring-closing metathesis and other cyclization reactions, to generate fused or spirocyclic heterocyclic scaffolds. These novel heterocyclic systems are of great interest in drug discovery as they can provide access to new chemical space and lead to the identification of compounds with unique biological activities. A significant application of this intermediate is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for treating B-cell malignancies. researchgate.netnih.gov

Exploration as a Scaffold for Ligand Design and Target Discovery

The 3-aminopiperidine scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry, frequently utilized for the design of ligands targeting a wide range of biological targets.

The development of potent and selective kinase inhibitors, such as those targeting BTK, heavily relies on systematic Structure-Activity Relationship (SAR) studies. researchgate.netnih.gov The this compound scaffold provides multiple points for chemical modification to probe the binding interactions with the target protein. For instance, the bromo-substituent on the phenyl ring can be replaced with other groups to explore the effect of electronics and sterics on binding affinity. The amino linker can be modified to alter the geometry and flexibility of the molecule. The piperidine ring itself can be substituted at various positions to optimize interactions with the protein's active site. These modifications lead to the generation of a library of analogs that are then tested in in vitro binding assays and enzyme inhibition assays to establish a clear SAR. This mechanistic approach allows researchers to understand the key molecular interactions responsible for biological activity and to design more potent and selective inhibitors. nih.govplos.org For example, in the development of BTK inhibitors, SAR studies have been crucial in optimizing the binding to the cysteine residue (Cys481) in the active site for covalent inhibitors or in maximizing non-covalent interactions for reversible inhibitors. nih.gov

Table 1: Representative Structure-Activity Relationship (SAR) Data for BTK Inhibitors with Modified Scaffolds

| Compound/Scaffold | Modification | BTK IC₅₀ (nM) | Selectivity Profile | Reference |

| 6-amino-1,3,5-triazine derivative (C11) | Optimized side chains for H3 pocket occupancy | 17.0 | High selectivity over EGFR and JAK3 | nih.gov |

| Benzonaphthyridinone derivative (CHMFL-BTK-11) | Tricyclic pharmacophore | <100 (EC₅₀ for Y223 auto-phosphorylation) | Not specified | Not specified |

This table presents data for different BTK inhibitor scaffolds to illustrate the principles of SAR studies. IC₅₀ is the half-maximal inhibitory concentration.

Chemical genetics and proteomics are powerful tools for target identification and validation. Affinity probes, which are typically derived from active compounds, are used to selectively pull down their protein targets from complex biological mixtures. The this compound scaffold can be readily modified to incorporate a reactive group for covalent labeling or a tag (e.g., biotin (B1667282), a fluorescent dye) for detection and purification. For example, a derivative of this scaffold could be functionalized with an acrylamide (B121943) group to act as a covalent irreversible inhibitor, which can then be used as a probe to identify its binding partners. The development of such affinity probes based on BTK inhibitor scaffolds has been reported, demonstrating their utility in evaluating target engagement in living cells. nih.gov These probes are instrumental in confirming the mechanism of action of a drug candidate and in identifying potential off-targets. nih.gov

Development of Analytical Standards or Reference Compounds

In the pharmaceutical industry, well-characterized analytical standards and reference compounds are essential for quality control, stability testing, and regulatory filings. scbt.comzeptometrix.com Given that this compound is a key intermediate in the synthesis of some pharmaceutical agents, it may itself be a potential impurity in the final drug substance. Therefore, having a highly pure analytical standard of this compound is crucial for developing and validating analytical methods to detect and quantify its presence. Furthermore, it can serve as a starting material for the synthesis of other potential impurities or metabolites of the active pharmaceutical ingredient, which are also required as reference standards for analytical purposes. For instance, in the manufacturing of the BTK inhibitor pirtobrutinib, various related compounds are monitored as impurities, and their reference standards are necessary for quality control. synzeal.com

Potential in Materials Science Applications (e.g., polymer precursors, luminescent materials)

While extensive research on this compound has primarily centered on its role as a versatile intermediate in pharmaceutical synthesis, its distinct molecular architecture suggests potential applications in the realm of materials science. The key to this potential lies in the reactivity of the bromo-phenylamino moiety, which can serve as a foundational unit for the construction of novel polymers and as a potential chromophore for luminescent materials.

As a Polymer Precursor:

The presence of the bromoaniline functional group within the structure of this compound opens up possibilities for its use as a monomer in polymerization reactions. Bromoaniline derivatives are known to participate in various coupling reactions that can lead to the formation of polymer chains. For instance, compounds like 4-bromoaniline (B143363) serve as precursors in the synthesis of polyanilines and their copolymers. chemicalbook.comelsevierpure.comresearchgate.net These conductive polymers are of significant interest for a range of technological and electrical applications, including rechargeable batteries, electromagnetic shielding, and sensors. researchgate.net

The bromine atom on the phenyl ring of this compound can be a reactive site for cross-coupling reactions, such as the Heck reaction, which is a powerful tool for carbon-carbon bond formation. chemicalbook.com This could allow for the incorporation of the piperidine-containing unit into a larger polymer backbone. The resulting polymers would possess unique side chains containing the bulky Boc-protected piperidine group, which could influence the polymer's solubility, morphology, and mechanical properties.

Furthermore, the amino group offers another site for polymerization. For example, phenylamines can react with disulfide transfer reagents to yield poly[N,N-(phenylamino)disulfides]. researchgate.net The electronic properties and, consequently, the color of these polymers can be tuned by the substituents on the aromatic ring. researchgate.net This suggests that a polymer derived from this compound could have interesting optical properties.

The potential polymerization pathways for this compound could lead to novel materials with tailored properties. The piperidine ring, not typically found in standard polymer backbones, could introduce unique conformational characteristics.

Table of Potential Polymer Properties Based on Analogs:

| Polymer Type | Potential Properties | Relevant Analog |

| Poly(phenylamino) | Conductive, electroactive | 4-bromoaniline chemicalbook.comelsevierpure.comresearchgate.net |

| Poly(phenylamino)disulfide | Colored, tunable electronic properties | Substituted anilines researchgate.net |

| Polymers via Heck coupling | Modified solubility and morphology | 4-bromoaniline chemicalbook.com |

In Luminescent Materials:

The development of new organic luminescent materials is a burgeoning field, with applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The photophysical properties of organic molecules are intimately linked to their electronic structure, particularly the presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems. researchgate.net

Bromoaniline derivatives have been shown to be components of fluorescent materials. For example, Schiff bases derived from bromoaniline can exhibit fluorescence and act as selective chemosensors for metal ions. acs.org The bromine atom, being an electron-withdrawing group, can influence the intramolecular charge transfer (ICT) characteristics of a molecule, which is often a key mechanism for fluorescence.

The "3-bromo-phenylamino" fragment in this compound could potentially serve as a core for a luminescent system. While the piperidine and Boc-groups are not classic components of fluorophores, their steric and electronic influence on the bromo-phenylamino system could modulate its photophysical properties. Further chemical modification of the molecule, for instance, by replacing the Boc-group with other functional moieties or by further substitution on the phenyl ring, could lead to the development of novel fluorescent probes or materials.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of substituted piperidines, particularly those with defined stereochemistry, remains a significant challenge in organic chemistry. Future research on 1-Boc-3-(3-bromo-phenylamino)-piperidine would benefit from the development of more efficient and selective synthetic routes. Current methodologies often rely on multi-step sequences that can be arduous and low-yielding.

Modern catalytic methods offer a promising avenue for improvement. The application of transition metal-catalyzed C-N bond formation reactions, such as those employing palladium, rhodium, or copper, could provide more direct access to the 3-arylaminopiperidine core. nih.govnih.govnih.govmit.edunih.govsemanticscholar.orgresearchgate.net For instance, the Buchwald-Hartwig amination of 3-amino-1-Boc-piperidine with 1,3-dibromobenzene (B47543) or the coupling of 1-Boc-3-bromopiperidine with 3-bromoaniline (B18343) could be systematically optimized. Key areas for investigation would include ligand and catalyst screening to enhance reaction yields and minimize side products.

Furthermore, the development of stereoselective methods is paramount. Asymmetric hydrogenation of a suitable enamine precursor or the use of chiral catalysts could afford enantiomerically pure versions of the target compound. nih.gov Biocatalysis, utilizing enzymes such as transaminases, presents another attractive strategy for achieving high enantioselectivity under mild reaction conditions, an approach that has been successfully applied to the synthesis of other chiral amines. mdpi.com

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalytic System | Potential Advantages | Key Research Focus |

| Palladium-based Catalysts | High efficiency for C-N bond formation, broad substrate scope. | Ligand design for improved selectivity and reaction rates at lower catalyst loadings. |

| Rhodium-based Catalysts | Unique reactivity, potential for novel C-H functionalization approaches. nih.govnih.govyoutube.comresearchgate.net | Exploration of directed C-H amination to form the C-N bond directly on the piperidine (B6355638) ring. |

| Copper-based Catalysts | Cost-effective, useful for a range of N-arylation reactions. nih.govnjtech.edu.cn | Optimization of reaction conditions to handle potentially challenging substrates. |

| Organocatalysis | Metal-free, environmentally benign, potential for asymmetric synthesis. | Design of chiral organocatalysts for the enantioselective amination of piperidone precursors. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainable. mdpi.com | Screening and engineering of enzymes (e.g., transaminases) for the specific synthesis of the target molecule. |

Exploration of Unconventional Reactivity and Catalysis for Derivatization

Beyond its synthesis, the derivatization of this compound through unconventional reactivity represents a significant area for future exploration. The presence of multiple reactive sites—the Boc-protected amine, the secondary amine, and the bromo-substituted aromatic ring—offers a rich playground for chemical modification.

Catalytic C-H functionalization is a powerful tool for the direct introduction of new functional groups, and its application to the piperidine or phenyl ring of this molecule could lead to a diverse array of novel analogs. For example, rhodium- or palladium-catalyzed C-H arylation, alkylation, or alkenylation at positions ortho to the bromine atom or on the piperidine ring could be investigated.